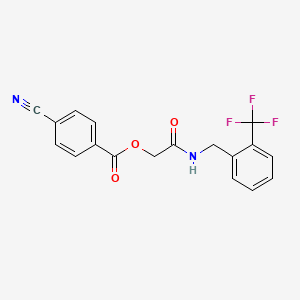

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate

CAS No.: 1794916-06-5

Cat. No.: VC6831006

Molecular Formula: C18H13F3N2O3

Molecular Weight: 362.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1794916-06-5 |

|---|---|

| Molecular Formula | C18H13F3N2O3 |

| Molecular Weight | 362.308 |

| IUPAC Name | [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-cyanobenzoate |

| Standard InChI | InChI=1S/C18H13F3N2O3/c19-18(20,21)15-4-2-1-3-14(15)10-23-16(24)11-26-17(25)13-7-5-12(9-22)6-8-13/h1-8H,10-11H2,(H,23,24) |

| Standard InChI Key | ZXYVFPXYJWWUAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate (systematic IUPAC name: ethyl [2-(2-(trifluoromethyl)benzylamino)-2-oxoethyl] 4-cyanobenzoate) comprises two primary subunits:

-

4-Cyanobenzoate ester: A benzoic acid derivative esterified at the carboxyl group with an ethyl alcohol moiety substituted at the 4-position by a cyano group (-CN).

-

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl group: An ethyl chain bearing an amide-linked 2-(trifluoromethyl)benzylamine and a ketone group at the α-position.

The molecular formula is C₁₈H₁₄F₃N₃O₃, with a calculated molecular weight of 377.32 g/mol. Key structural features include:

-

Trifluoromethyl (-CF₃) group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals .

-

Cyano (-CN) group: Contributes to electronic effects and potential hydrogen bonding interactions.

-

Ester linkage: Imparts susceptibility to hydrolysis under acidic or basic conditions.

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented in the provided sources, analogous reactions from Search Result and inform plausible pathways:

Precursor Synthesis

-

2-(Trifluoromethyl)benzylamine: Likely derived from 2-(trifluoromethyl)benzyl chloride (CAS 21742-00-7) via nucleophilic substitution with ammonia.

-

4-Cyanobenzoic acid: Commercially available or synthesized through nitrile formation from 4-bromobenzoic acid.

Coupling Strategy

A two-step esterification and amidation sequence is hypothesized:

-

Activation of 4-Cyanobenzoic Acid: Conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Ester Formation: Reaction with ethylene glycol under basic conditions to yield 2-hydroxyethyl 4-cyanobenzoate.

-

Oxidation and Amidation: Oxidation of the hydroxyl group to a ketone (2-oxoethyl), followed by amidation with 2-(trifluoromethyl)benzylamine.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) for esterification.

-

Temperature: Room temperature for amidation, elevated for ester activation .

Physical and Chemical Properties

Physicochemical Characteristics

Stability and Reactivity

-

Hydrolysis: The ester group is labile under alkaline conditions, yielding 4-cyanobenzoic acid and the corresponding ethanolamine derivative.

-

Electrophilic Reactivity: The α-ketoamide moiety may participate in nucleophilic additions or redox reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume